molecular formula C9H9N3O B13657301 4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide

4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B13657301
M. Wt: 175.19 g/mol
InChI Key: QKNYZQHGXJCBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction may proceed through an addition-elimination mechanism, where the pyrazolic nitrogen attacks the carbonyl group of the pyridine derivative, leading to the formation of the fused ring structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclocondensation process. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been shown to inhibit enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

    Imidazo[4,5-b]pyridine: Contains an imidazole ring fused to a pyridine ring.

Uniqueness

4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-methylpyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-2-4-12-8(6)7(5-11-12)9(10)13/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNYZQHGXJCBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.